5-phenylthiophene-2-sulfonamide
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Overview
Description
5-phenylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C10H9NO2S2. It features a thiophene ring substituted with a phenyl group at the 5-position and a sulfonamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-phenylthiophene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide .
Industrial Production Methods
Industrial production methods for 5-phenylthiophene-2-sulfonamide are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-phenylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-phenylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the phenyl group, making it less hydrophobic.
5-methylthiophene-2-sulfonamide: Contains a methyl group instead of a phenyl group, affecting its electronic properties.
5-phenylthiophene-2-carboxamide: Has a carboxamide group instead of a sulfonamide group, altering its reactivity
Uniqueness
5-phenylthiophene-2-sulfonamide is unique due to the presence of both a phenyl group and a sulfonamide group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1263276-46-5 |
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Molecular Formula |
C10H9NO2S2 |
Molecular Weight |
239.3 g/mol |
IUPAC Name |
5-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c11-15(12,13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) |
InChI Key |
IEJNXNHIEXRYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
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